1-Chloro-3-nitropropane

Descripción general

Descripción

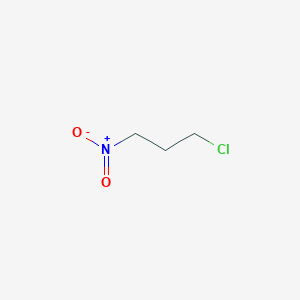

1-Chloro-3-nitropropane is an organic compound with the molecular formula C3H6ClNO2 It is a member of the nitroalkane family, characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to a propane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-3-nitropropane can be synthesized through the nitration of 1-chloropropane. The reaction typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The process is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve the vapor-phase nitration of propane. This method allows for the efficient production of nitroalkanes, including this compound, by reacting propane with nitric acid at elevated temperatures.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-3-nitropropane undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Oxidation Reactions: The compound can undergo oxidation to form nitroalkenes or other oxidized products.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Substitution: Formation of 3-nitropropanol or 3-nitropropylamine.

Reduction: Formation of 3-amino-1-chloropropane.

Oxidation: Formation of 3-nitropropene or other oxidized derivatives.

Aplicaciones Científicas De Investigación

1-Chloro-3-nitropropane is primarily used as a building block in the synthesis of more complex molecules. It has been utilized in the preparation of nitrocyclopropane through reactions with bases in polar aprotic solvents like dimethyl sulfoxide (DMSO). This method has demonstrated high yields, making it an efficient route for synthesizing cyclic compounds.

Case Study: Nitrocyclopropane Synthesis

A notable study demonstrated that this compound reacts with potassium carbonate in DMSO to yield nitrocyclopropane with over 60% efficiency. The results indicated that varying reaction conditions, such as temperature and solvent composition, significantly affected the yield and selectivity of the product .

Table 2: Reaction Conditions for Nitrocyclopropane Synthesis

| Solvent | Base | Yield (%) |

|---|---|---|

| Dimethyl Sulfoxide | Potassium Carbonate | >60 |

| Dimethyl Formamide | Potassium Carbonate | 48.2 |

| Pyridine | None | 10 |

Pharmaceutical Applications

In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its ability to introduce both chlorine and nitro functionalities allows for the development of novel drugs with enhanced therapeutic profiles.

Example: Antimicrobial Agents

Research has shown that derivatives of this compound exhibit antimicrobial properties. By modifying the nitro group or substituting different alkyl chains, researchers have synthesized compounds that demonstrate activity against specific bacterial strains.

Environmental Considerations

The environmental impact of this compound is also a subject of research. Studies have focused on its potential as a pollutant and its behavior in various ecosystems. Monitoring programs have included it as part of assessments for hazardous substances due to its toxicity and persistence in the environment.

Case Study: Environmental Monitoring

In Canada, biomonitoring programs have measured concentrations of various chemicals, including chlorinated compounds like this compound, to assess their impact on human health and ecosystems. Data from these programs inform risk assessments and regulatory decisions regarding chemical safety .

Table 3: Environmental Monitoring Data (Hypothetical)

| Year | Detected Concentration (µg/L) | Source |

|---|---|---|

| 2018 | 0.05 | Industrial effluent |

| 2019 | 0.03 | Groundwater sample |

| 2020 | 0.04 | Surface water sample |

Mecanismo De Acción

The mechanism of action of 1-chloro-3-nitropropane involves its interaction with biological molecules through its nitro and chloro groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, further modifying the compound’s activity.

Comparación Con Compuestos Similares

1-Nitropropane: Similar in structure but lacks the chloro group, making it less reactive in substitution reactions.

3-Chloropropane: Lacks the nitro group, making it less reactive in reduction and oxidation reactions.

2-Nitropropane: An isomer with the nitro group on the second carbon, leading to different reactivity and applications.

Uniqueness: 1-Chloro-3-nitropropane is unique due to the presence of both nitro and chloro groups, which confer distinct reactivity patterns and potential applications. Its dual functional groups make it a versatile compound in organic synthesis and industrial applications.

Actividad Biológica

1-Chloro-3-nitropropane (C₃H₆ClNO₂) is an organic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, including its synthesis, reactivity, toxicity, and potential applications in various fields.

This compound is characterized by a propane backbone with both chloro and nitro functional groups. It appears as a colorless to pale yellow liquid with a sweet odor and has a molecular weight of 123.54 g/mol. The compound is slightly soluble in water but readily dissolves in organic solvents, which enhances its utility in various chemical reactions .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic substitution reactions : These reactions facilitate the introduction of the chloro and nitro groups onto the propane chain.

- Reactions with electrophiles : The compound can also undergo reactions with various electrophiles to form more complex structures.

The unique positioning of the chloro and nitro groups contributes to its distinctive reactivity profile, making it a valuable substrate in organic synthesis .

Toxicological Profile

The biological activity of this compound is closely linked to its toxicity profile. Exposure to this compound can lead to several health effects:

- Irritation : Contact with skin or eyes can cause irritation and burns.

- Respiratory Effects : Inhalation may irritate the lungs, potentially leading to conditions such as bronchitis.

- Organ Damage : Prolonged exposure has been associated with potential damage to the liver, kidneys, and heart .

Case Studies

- Occupational Exposure : A study conducted by the National Institute for Occupational Safety and Health (NIOSH) highlighted the need for careful monitoring of exposure levels among workers handling this compound. The study emphasized that repeated exposure could lead to chronic respiratory issues and organ damage .

- Environmental Impact : Research has indicated that compounds similar to this compound can have significant environmental impacts, particularly in aquatic systems where they may disrupt local ecosystems. This highlights the importance of understanding their behavior in biological systems .

Summary of Biological Activity Findings

| Health Endpoint | Effect | Reference |

|---|---|---|

| Skin Irritation | Causes burns upon contact | |

| Respiratory Irritation | May lead to bronchitis | |

| Organ Toxicity | Potential liver and kidney damage |

Potential Applications

Despite its toxicity, this compound's unique properties make it a candidate for various applications:

- Synthetic Intermediate : Due to its ability to undergo nucleophilic substitution reactions, it serves as an intermediate in the synthesis of more complex organic compounds.

- Research Tool : Its reactivity profile allows researchers to explore new chemical pathways and mechanisms in organic chemistry.

Propiedades

IUPAC Name |

1-chloro-3-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-2-1-3-5(6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEJRPKJAMJHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937259 | |

| Record name | 1-Chloro-3-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52625-08-8, 16694-52-3 | |

| Record name | Propane, 1-chloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052625088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-nitropropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-3-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.